Aluminum di(sec-butoxide)acetoacetic ester chelate

Catalog No.
S3407102
CAS No.
24772-51-8
M.F
C14H27AlO5
M. Wt
302.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum di(sec-butoxide)acetoacetic ester chelate

CAS Number

24772-51-8

Product Name

Aluminum di(sec-butoxide)acetoacetic ester chelate

IUPAC Name

ethyl (Z)-3-di(butan-2-yloxy)alumanyloxybut-2-enoate

Molecular Formula

C14H27AlO5

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1/b5-4-;;;

InChI Key

FNZMQCYGPHUYMI-OAWHIZORSA-M

SMILES

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C

Canonical SMILES

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C

Isomeric SMILES

CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C

Application in the Production of Al2O3 Nanofibers

Specific Scientific Field: This application falls under the field of Material Science and Catalysis.

Summary of the Application: Aluminum di(sec-butoxide)acetoacetic ester chelate is used in the production of Al2O3 nanofibers. These nanofibers have a high surface area and acidity, making them useful in the chemical industry, particularly in catalysis .

Methods of Application or Experimental Procedures: The synthetic method used is based on electrospinning to produce Al2O3 nanofibers with acidity and porosity tuned using different aluminum precursor formulations. After electrospinning and heat treatment, the nanofibers form a non-woven network with macropores (approximately 4 μm) .

Results or Outcomes: Nanofibers produced from aluminum di(sec-butoxide)acetoacetic ester chelate show the highest total acidity of approximately 0.70 µmol/m2. This was determined with temperature-programmed desorption of ammonia (NH3-TPD) and BET . The nature of the acid site in these nanofibers was studied in detail with infrared (IR) spectroscopy .

Application in the Preparation of Li1.3Al0.3Ti1.7(PO4)3 Thin Films

Specific Scientific Field: This application is in the field of Material Science.

Summary of the Application: Aluminum di(sec-butoxide)acetoacetic ester chelate is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare a precursor sol. This sol is then used to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on a glass substrate .

Results or Outcomes: The outcome of this process is the formation of Li1.3Al0.3Ti1.7(PO4)3 thin films on a glass substrate .

Aluminum di(sec-butoxide)acetoacetic ester chelate is an organometallic compound with the molecular formula C₁₄H₂₇AlO₅ and a molecular weight of approximately 302.30 g/mol. It is characterized by its chelating properties, where the aluminum center coordinates with the acetoacetic ester moiety, enhancing its stability and reactivity in various chemical processes. This compound is primarily used in the synthesis of aluminum oxide nanostructures and as a precursor in sol-gel processes to form thin films on substrates.

  • Hydrolysis: In the presence of moisture, it hydrolyzes to form aluminum hydroxide and sec-butyl alcohol.
  • Condensation: This compound can undergo condensation reactions to form aluminum oxide networks, which are crucial for creating nanostructured materials.
  • Sol-Gel Process: It acts as a precursor in sol-gel processes, reacting with water and alcohols to form gels that can be transformed into alumina upon heating .

Aluminum di(sec-butoxide)acetoacetic ester chelate can be synthesized through several methods:

  • Direct Reaction: By reacting aluminum isopropoxide with acetoacetic acid and sec-butanol under controlled conditions.
  • Sol-Gel Method: Involving the hydrolysis of the compound in an alcohol solvent, leading to gel formation that can be dried and calcined to produce aluminum oxide.
  • Precursor Method: Using lithium acetate and titanium(IV) ethoxide as additional reagents to enhance the formation of thin films from the chelate .

This compound finds applications across various fields:

  • Nanotechnology: Used as a precursor for synthesizing aluminum oxide nanofibers and other nanostructures due to its ability to form stable gels.
  • Thin Film Coatings: Employed in creating thin films on glass substrates for optical applications.
  • Catalysis: Acts as a catalyst or catalyst support in various

Interaction studies involving aluminum di(sec-butoxide)acetoacetic ester chelate focus on its reactivity with other chemical species:

  • Metal Ion Interactions: The chelation effect enhances the stability of metal ions in solution, making it useful in catalysis.
  • Polymer Interactions: The compound can interact with polymers during film formation, affecting the mechanical properties of the resulting materials .

Aluminum di(sec-butoxide)acetoacetic ester chelate shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Aluminum di(isopropoxide)acetoacetic ester chelateC₁₄H₂₉AlO₅Higher steric hindrance due to isopropyl groups
Aluminum tri(sec-butoxide)acetateC₁₂H₂₉AlO₇Tri-coordination offers different reactivity
Aluminum acetylacetonateC₁₂H₁₁AlO₄Stronger chelation due to bidentate ligand

Uniqueness

Aluminum di(sec-butoxide)acetoacetic ester chelate's uniqueness lies in its balance between steric hindrance and coordination ability, making it particularly effective for specific applications like thin film formation and nanostructure development. Its ability to form stable complexes while being relatively easy to synthesize distinguishes it from other similar compounds .

Hydrogen Bond Acceptor Count

5

Exact Mass

302.1673874 g/mol

Monoisotopic Mass

302.1673874 g/mol

Heavy Atom Count

20

General Manufacturing Information

Aluminum, bis(2-butanolato)[ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-19

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